molecular formula C12H12N2OS B2851760 N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide CAS No. 551920-79-7

N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide

Cat. No.: B2851760
CAS No.: 551920-79-7
M. Wt: 232.3
InChI Key: IZHGQMHMVMBGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a cyclopropyl group, a pyrrole ring, and a thiophene carboxamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide typically involves the reaction of cyclopropylamine with 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the pyrrole ring.

Scientific Research Applications

N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to interact with proteins involved in cell cycle regulation and apoptosis . The compound can up-regulate pro-apoptotic genes and down-regulate anti-apoptotic genes, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-(1H-pyrrol-1-yl)benzamide
  • N-cyclopropyl-3-(1H-pyrrol-1-yl)pyridinecarboxamide

Uniqueness

N-cyclopropyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with benzene or pyridine rings. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

N-cyclopropyl-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-12(13-9-3-4-9)11-10(5-8-16-11)14-6-1-2-7-14/h1-2,5-9H,3-4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHGQMHMVMBGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.